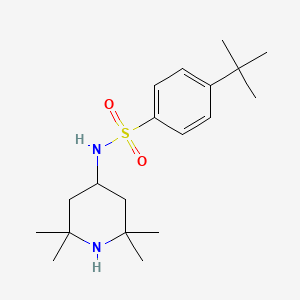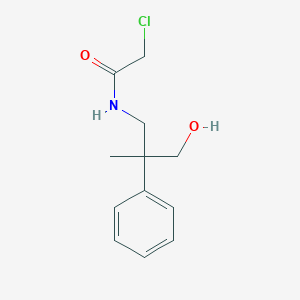
2-Chloro-N-(3-hydroxy-2-methyl-2-phenylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(3-hydroxy-2-methyl-2-phenylpropyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Clonitazene and has a molecular weight of 329.84 g/mol. Clonitazene belongs to the class of opioids and is structurally related to fentanyl.
Wirkmechanismus
Clonitazene exerts its effects by binding to the mu-opioid receptor in the brain and spinal cord. This results in the inhibition of the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. Clonitazene also activates the reward pathways in the brain, leading to feelings of euphoria and relaxation.
Biochemical and physiological effects:
Clonitazene has been found to produce a range of biochemical and physiological effects in the body. It has been found to reduce pain perception, induce sedation, and produce feelings of euphoria and relaxation. Clonitazene has also been found to cause respiratory depression, which can be life-threatening in high doses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Clonitazene is its high potency and selectivity for the mu-opioid receptor. This makes it a valuable tool for studying the role of this receptor in pain perception and addiction. However, the potential for abuse and dependence limits its use in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for the study of Clonitazene. One area of interest is the development of new pain medications that are less addictive and have fewer side effects than current opioids. Clonitazene may also have potential applications in the treatment of other conditions such as depression and anxiety. Further research is needed to fully understand the potential benefits and risks of this compound.
Synthesemethoden
The synthesis of Clonitazene involves the reaction of 3-hydroxy-2-methyl-2-phenylpropionic acid with thionyl chloride to form 2-chloro-3-hydroxy-2-methyl-2-phenylpropionyl chloride. This intermediate product is then reacted with acetamide to obtain Clonitazene.
Wissenschaftliche Forschungsanwendungen
Clonitazene has been extensively studied for its potential applications in the field of pain management. It has been found to be a potent analgesic with a high affinity for the mu-opioid receptor. Clonitazene has also been studied for its potential applications in the treatment of opioid addiction. It has been found to have a lower potential for abuse and dependence compared to other opioids.
Eigenschaften
IUPAC Name |
2-chloro-N-(3-hydroxy-2-methyl-2-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-12(9-15,8-14-11(16)7-13)10-5-3-2-4-6-10/h2-6,15H,7-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJRCJJHAONNJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCl)(CO)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(3-hydroxy-2-methyl-2-phenylpropyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Chlorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2628787.png)


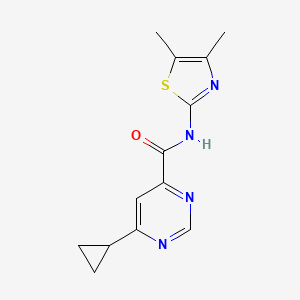
![4-[(cyanoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B2628793.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2628794.png)

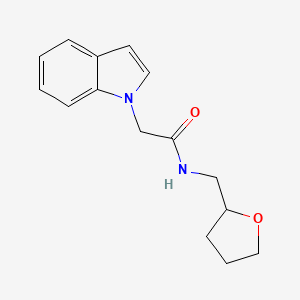
![(7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol;hydrochloride](/img/structure/B2628799.png)

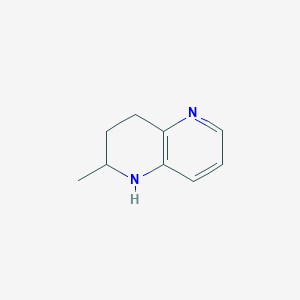
![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2628804.png)
![1-(2,4-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2628806.png)
